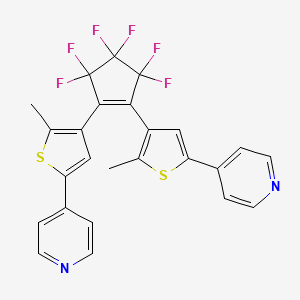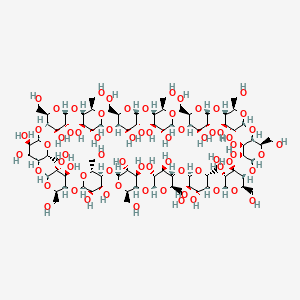
2-Vanillin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Vanillin-d3, also known as 4-Hydroxy-3-methoxy-d3 benzaldehyde, is a deuterated form of vanillin. Deuterium is a stable isotope of hydrogen, and in this compound, three hydrogen atoms are replaced by deuterium. This modification is often used in research to study metabolic pathways and reaction mechanisms due to the isotope’s unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vanillin-d3 typically involves the deuteration of vanillin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, vanillin can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Vanillin-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Conversion to vanillic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to vanillyl alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the electrophile used, different substituted vanillin derivatives can be formed
Applications De Recherche Scientifique
2-Vanillin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: Employed in metabolic studies to understand the biotransformation of vanillin in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry for the development of deuterated flavor compounds with enhanced stability .
Mécanisme D'action
The mechanism of action of 2-Vanillin-d3 is similar to that of vanillin. It exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Acts as a free radical scavenger, neutralizing reactive oxygen species.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Gene Regulation: Modulates the expression of genes involved in oxidative stress and inflammation
Comparaison Avec Des Composés Similaires
Vanillin: The non-deuterated form, widely used in flavoring and fragrance.
Ethylvanillin: A synthetic derivative with a stronger vanilla flavor.
Vanillic Acid: An oxidized form of vanillin with similar properties.
Vanillyl Alcohol: A reduced form of vanillin used in various applications .
Uniqueness of 2-Vanillin-d3: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision due to the isotope effect .
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3 |
Clé InChI |
JJVNINGBHGBWJH-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC(=C1O)C=O |
SMILES canonique |
COC1=CC=CC(=C1O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
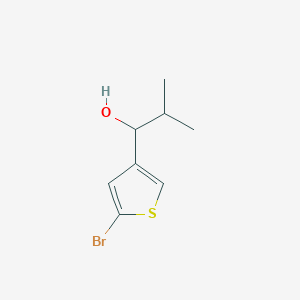
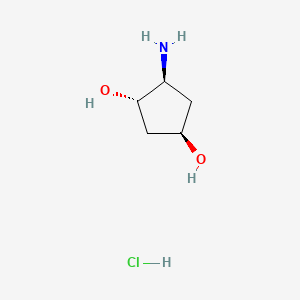
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
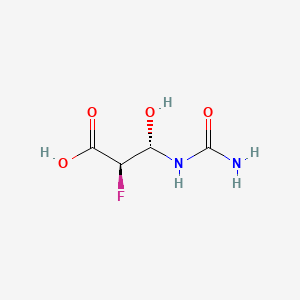

![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
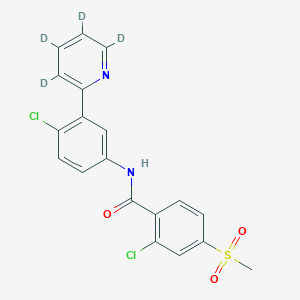
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)
